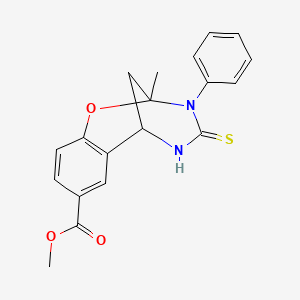
methyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-8-carboxylate (CAS No. 896705-00-3) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thioxo derivatives and has been investigated for various pharmacological properties. This article reviews its biological activity based on recent research findings and case studies.
The molecular formula of this compound is C19H18N2O3S with a molecular weight of 354.42 g/mol. Its structure features a benzoxadiazocine core with thioxo and carboxylate functionalities that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For example:
- In Vitro Antimicrobial Studies : The synthesized derivatives of benzoxadiazocine compounds have shown significant antimicrobial activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties with inhibition zones ranging from moderate to very strong activity .
- Case Study Findings : In a specific case study involving a series of related compounds, methyl 2-methyl-3-phenyl derivatives exhibited effective antifungal activity against strains like Aspergillus niger and Penicillium chrysogenum. The results were benchmarked against standard antibiotics such as streptomycin for bacteria and mycostatin for fungi .
Cytotoxicity and Anticancer Activity
Emerging research suggests that thioxo derivatives may possess anticancer properties:
- Cytotoxicity Assays : Preliminary cytotoxicity tests indicated that certain derivatives of this compound could inhibit the proliferation of cancer cell lines in vitro. The compound's mechanism may involve the induction of apoptosis in cancer cells .
- Mechanistic Insights : The biological activity is hypothesized to be linked to the ability of the thioxo group to interact with cellular targets involved in cell division and apoptosis pathways.
Research Findings Summary Table
Propriétés
IUPAC Name |
methyl 9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-19-11-15(20-18(25)21(19)13-6-4-3-5-7-13)14-10-12(17(22)23-2)8-9-16(14)24-19/h3-10,15H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOQZDDHJHHHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














